

Introduction: Elucidating the Structure of 4-(2-Aminoethyl)cyclohexanol

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)cyclohexanol

CAS No.: 148356-06-3

Cat. No.: B182775

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4-(2-Aminoethyl)cyclohexanol is a bifunctional molecule incorporating a primary amine and a secondary alcohol, anchored to a cyclohexane scaffold. Its molecular formula is $C_8H_{17}NO$, with a molecular weight of 143.23 g/mol.^[1] This compound is a valuable building block in synthetic chemistry, finding applications in the development of pharmaceuticals and specialty materials. Due to the 1,4-disubstitution on the cyclohexane ring, it exists as a mixture of cis and trans stereoisomers.

Accurate structural confirmation and purity assessment are paramount in any research or development setting. This guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize **4-(2-Aminoethyl)cyclohexanol**. We will delve into the theoretical underpinnings of the expected spectral data, interpret key features, and provide field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to verify the structure and identity of this molecule.

Molecular Structure and Isomerism

The presence of two distinct stereoisomers is a critical feature of this compound. The relative orientation of the hydroxyl and aminoethyl groups (axial vs. equatorial) dictates the cis or trans configuration, which in turn influences the thermodynamic stability and the resulting spectroscopic signatures, particularly in NMR.

Caption: cis and trans isomers of **4-(2-Aminoethyl)cyclohexanol**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Interpretation

The structure of **4-(2-Aminoethyl)cyclohexanol** contains O-H (hydroxyl), N-H (primary amine), C-O (secondary alcohol), and aliphatic C-H bonds. Each of these will produce a characteristic absorption band.

- O-H and N-H Stretching Region ($3600\text{-}3200\text{ cm}^{-1}$): This region is often complex. The alcohol O-H stretch typically appears as a strong, broad band due to hydrogen bonding.[2] The primary amine N-H group gives rise to two distinct, sharper peaks (one for symmetric and one for asymmetric stretching) that are often superimposed on the broad O-H band.[3]
- C-H Stretching Region ($3000\text{-}2850\text{ cm}^{-1}$): These absorptions are due to the sp^3 C-H bonds of the cyclohexane ring and the ethyl side chain. They are expected to be strong and sharp. [4]
- N-H Bending ($1650\text{-}1580\text{ cm}^{-1}$): The scissoring vibration of the primary amine group appears in this region as a medium-intensity band.
- C-O Stretching ($1100\text{-}1050\text{ cm}^{-1}$): The stretch for a secondary alcohol C-O bond is typically strong and found in this fingerprint region.[2]

Expected IR Data Summary

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	Alcohol (H-bonded)	3400 - 3200	Strong, Broad
N-H Stretch	Primary Amine	3500 - 3300 (two bands)	Medium, Sharp
C-H Stretch	Alkane (sp ³)	3000 - 2850	Strong
N-H Bend	Primary Amine	1650 - 1580	Medium
C-O Stretch	Secondary Alcohol	1100 - 1050	Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The choice of ATR-FTIR is based on its simplicity and minimal sample preparation, making it a highly efficient method for liquid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and system-related absorptions.
- Sample Application: Place a single drop of **4-(2-Aminoethyl)cyclohexanol** (which is a liquid at room temperature) directly onto the center of the ATR crystal.[\[1\]](#)
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
- Data Processing: The resulting spectrum is automatically background-subtracted and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **4-(2-Aminoethyl)cyclohexanol**, both ^1H and ^{13}C NMR are essential, and the presence of cis and trans isomers will result in a more complex spectrum than for a single pure isomer.

Theoretical Interpretation: ^1H NMR

The ^1H NMR spectrum will show signals for each chemically non-equivalent proton. Due to the isomeric mixture, two sets of signals are expected, though they may overlap significantly.

- -OH and -NH₂ Protons (Variable Shift): The alcohol and amine protons are exchangeable with trace acid/water and with each other. They typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. To confirm their identity, a D₂O shake experiment can be performed; upon adding a drop of D₂O to the NMR tube, these peaks will disappear as the protons are replaced by deuterium.
- H-C-O Proton (δ ~3.5-4.0 ppm): The proton on the carbon bearing the hydroxyl group (C1) is deshielded and will appear downfield. The chemical shift and multiplicity will differ between the cis (axial proton) and trans (equatorial proton) isomers.[5]
- -CH₂-N Protons (δ ~2.7-3.0 ppm): The methylene protons adjacent to the nitrogen will be deshielded and appear as a triplet, coupled to the other methylene group.
- -CH₂-C Protons (δ ~1.4-1.7 ppm): The methylene protons adjacent to the cyclohexane ring will appear further upfield.
- Cyclohexane Ring Protons (δ ~1.0-2.0 ppm): The 9 protons on the cyclohexane ring (excluding the H-C-O proton) will produce a complex series of overlapping multiplets in the aliphatic region.[6] The distinction between axial and equatorial protons, along with the presence of two isomers, makes individual assignment without 2D NMR techniques challenging.[5]

Predicted ^1H NMR Data

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OH, -NH ₂	1.0 - 5.0 (Variable)	Broad Singlet	3H
H-C-OH (C1-H)	3.5 - 4.0	Multiplet	1H
-CH ₂ -NH ₂	2.7 - 3.0	Triplet (t)	2H
-CH ₂ -CH ₂ NH ₂	1.4 - 1.7	Multiplet	2H
Cyclohexane Ring (CH, CH ₂)	1.0 - 2.0	Complex Multiplets	9H

Theoretical Interpretation: ¹³C NMR

¹³C NMR spectroscopy provides information on the number of chemically distinct carbon atoms. Given the plane of symmetry in both the cis and trans isomers, each isomer should ideally show 6 distinct carbon signals. As a mixture, up to 12 signals may be observed, though coincidental overlap is likely.

- C-OH Carbon (δ ~65-75 ppm): The carbon attached to the hydroxyl group is the most deshielded aliphatic carbon.^[2]
- C-NH₂ Carbon (δ ~40-45 ppm): The carbon bonded to the primary amine.
- Other Aliphatic Carbons: The remaining six carbons (one CH₂ in the side chain and five in the ring) will resonate in the typical alkane region (δ ~20-40 ppm).^[7] The chemical shifts for the ring carbons will differ slightly between isomers.

Predicted ¹³C NMR Data

Carbon Environment	Predicted Chemical Shift (δ , ppm)
C-OH	65 - 75
CH-CH ₂ (C4)	35 - 40
CH ₂ -NH ₂	40 - 45
CH ₂ -CH ₂ NH ₂	30 - 35
Cyclohexane Ring (C2, C3, C5, C6)	20 - 35

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-(2-Aminoethyl)cyclohexanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for general organic compounds, while D₂O can be used to exchange and identify the -OH and -NH₂ protons.
- **Instrument Setup:** The experiment is typically run on a 300 or 400 MHz spectrometer.[8] The instrument is tuned and the magnetic field is shimmed to maximize homogeneity and resolution.
- **¹H NMR Acquisition:** A standard one-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- **¹³C NMR Acquisition:** A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) and a longer relaxation delay are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Theoretical Interpretation

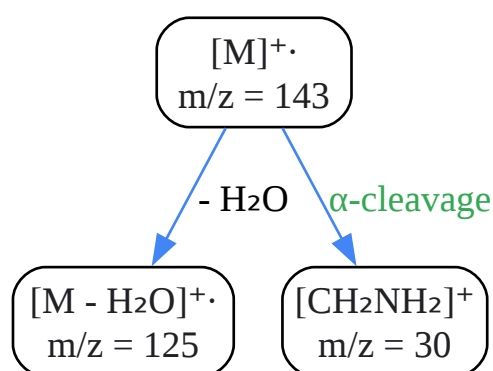
For **4-(2-Aminoethyl)cyclohexanol** ($C_8H_{17}NO$, MW = 143.23), we can predict several key features in an Electron Ionization (EI) mass spectrum.

- **Molecular Ion (M^+):** The molecular ion peak is expected at $m/z = 143$. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.^[9] The M^+ peak for acyclic alcohols can be weak or absent, but the presence of the amine may stabilize it.^[10]
- **Loss of Water $[M-18]^+$:** A common fragmentation for alcohols is the loss of a water molecule, which would yield a peak at $m/z = 125$.^[9]
- **Alpha-Cleavage at the Amine:** This is a dominant fragmentation pathway for amines.^[11] Cleavage of the C-C bond adjacent to the nitrogen is highly favorable. This would result in the loss of the substituted cyclohexyl radical to form the $[CH_2=NH_2]^+$ ion, producing a very strong signal at $m/z = 30$. This is often the base peak in the spectrum of primary ethylamines.
- **Ring Fragmentation:** The cyclohexane ring can undergo various cleavages. A prominent peak for cyclohexanol itself is often seen at $m/z = 57$, which corresponds to the loss of water and an ethyl group, resulting in a $[C_4H_9]^+$ fragment.^{[12][13]} Similar complex fragmentations are possible here.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment	Significance
143	$[\text{C}_8\text{H}_{17}\text{NO}]^+$	Molecular Ion (M^+)
125	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water from alcohol
30	$[\text{CH}_2\text{NH}_2]^+$	Alpha-cleavage; characteristic of a primary amine
57	$[\text{C}_4\text{H}_9]^+$	Ring fragmentation product

Visualization of Key Fragmentation Pathways



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Caption: Key fragmentation pathways for **4-(2-Aminoethyl)cyclohexanol** in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is typically introduced via a Gas Chromatography (GC-MS) system, which separates the cis and trans isomers, or by direct insertion probe. For GC-MS, a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) is injected.
- **Ionization:** In the ion source, high-energy electrons (~ 70 eV) bombard the gaseous molecules. This ejects an electron from the molecule, creating a high-energy molecular ion (M^+).^[14]

- Fragmentation: The energetically unstable molecular ion rapidly fragments into smaller, more stable charged ions and neutral radicals.[14]
- Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal intensity is plotted against the m/z value to generate the mass spectrum.

Conclusion: An Integrated Approach

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of all data. IR spectroscopy confirms the presence of the key -OH and -NH₂ functional groups. Mass spectrometry establishes the molecular weight and provides characteristic fragmentation data (especially the $m/z = 30$ peak) that supports the ethylamine moiety. Finally, NMR spectroscopy provides the definitive connectivity map of the C-H framework, confirming the 1,4-disubstituted cyclohexane ring and the ethyl side chain. Together, these three techniques provide an unambiguous verification of the structure of **4-(2-Aminoethyl)cyclohexanol**.

References

- Chandra Mohan, S. et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCE AND HEALTH CARE, 2(2).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- TCI Chemicals. (n.d.). **4-(2-Aminoethyl)cyclohexanol** (cis- and trans- mixture). TCI Deutschland GmbH.
- TCI Chemicals. (n.d.). **4-(2-Aminoethyl)cyclohexanol** (cis- and trans- mixture). TCI EUROPE N.V.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7966, Cyclohexanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70487064, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.
- TCI Chemicals. (n.d.). **4-(2-Aminoethyl)cyclohexanol** (cis- and trans- mixture). Tokyo Chemical Industry UK Ltd.
- TCI Chemicals. (n.d.). **4-(2-Aminoethyl)cyclohexanol** (cis- and trans- mixture). Tokyo Chemical Industry (India) Pvt. Ltd.
- NIST. (n.d.). cis-2-Aminocyclohexanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Biological Magnetic Resonance Bank. (n.d.). Entry bmse000431: Cyclohexanol.
- Mercer, R. S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Yeast Metabolome Database. (n.d.). Cyclohexanol (YMDB01398).
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra.
- Wikipedia. (n.d.). Cyclohexanol.
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
- NIST. (n.d.). Cyclohexanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
- Fisher Scientific. (n.d.). TCI **4-(2-Aminoethyl)cyclohexanol** (cis- and trans- mixture).
- CP Lab Safety. (n.d.). **4-(2-Aminoethyl)cyclohexanol**, (cis-and trans-mixture), 5 grams.
- Fridman, V., Davydov, A. A., & Titievsky, K. (2004). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- Reddit. (2018). Cyclohexanol Mass Spec. r/chemhelp.
- Quora. (2016). How many protons are on cyclohexanol nmr?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol.
- Chemistry LibreTexts. (2022). 4.2: ^{13}C NMR Spectroscopy.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- Clark, J. (n.d.). Interpreting C-13 NMR spectra.
- University of Wisconsin-River Falls. (n.d.). 5: Organic Spectrometry.
- ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) ^1H NMR spectrum.
- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) ^{13}C NMR spectrum.
- NIST. (n.d.). Cyclohexanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- ChemicalBook. (n.d.). TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum.
- Wiley Science Solutions. (n.d.). Cyclohexanol - Optional[FTIR] - Spectrum. SpectraBase.

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Sources

- 1. 4-(2-Aminoethyl)cyclohexanol | 148356-06-3 | TCI Deutschland GmbH [[tcichemicals.com](https://www.tcichemicals.com)]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. reddit.com [reddit.com]
- 13. Cyclohexanol [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
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